molecular formula C11H11F5 B1652494 3-Isopropyl pentafluoroethylbenzene CAS No. 1447671-75-1

3-Isopropyl pentafluoroethylbenzene

Cat. No.: B1652494
CAS No.: 1447671-75-1
M. Wt: 238.20
InChI Key: ZLXBAGXQGXDLIA-UHFFFAOYSA-N
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Description

3-Isopropyl pentafluoroethylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with an isopropyl group (-C(CH₃)₂) and a pentafluoroethyl group (-CF₂CF₃). The pentafluoroethyl substituent imparts high electronegativity, thermal stability, and lipophilicity, making the compound valuable in applications such as agrochemicals, pharmaceuticals, and specialty materials .

Properties

CAS No.

1447671-75-1

Molecular Formula

C11H11F5

Molecular Weight

238.20

IUPAC Name

1-(1,1,2,2,2-pentafluoroethyl)-3-propan-2-ylbenzene

InChI

InChI=1S/C11H11F5/c1-7(2)8-4-3-5-9(6-8)10(12,13)11(14,15)16/h3-7H,1-2H3

InChI Key

ZLXBAGXQGXDLIA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)C(C(F)(F)F)(F)F

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C(F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-isopropyl pentafluoroethylbenzene with compounds sharing structural or functional similarities, based on evidence:

Compound Name CAS Number Key Substituents Key Properties/Applications Reference
This compound Not provided Benzene + isopropyl + pentafluoroethyl High thermal stability, lipophilicity; used as a fluorinated intermediate in specialty chemicals
3-Isopropylbenzeneboronic acid ethylene glycol ester 374537-96-9 Benzene + isopropyl + boronic ester Suzuki coupling reagent; used in cross-coupling reactions for pharmaceuticals
3-Trifluoromethyl-2-pyridinesulfonamide Not provided Pyridine + trifluoromethyl + sulfonamide High bioactivity; pesticide/pharmaceutical intermediate
Benzene derivatives (e.g., 3-Phenyldodecane) 4621-36-7 Benzene + long alkyl chains Industrial solvents or surfactants
Key Observations:
  • Fluorination Impact: The pentafluoroethyl group in this compound enhances polarity and chemical stability compared to non-fluorinated analogs like 3-phenyldodecane . This contrasts with trifluoromethyl-substituted pyridines (), where fluorine improves bioactivity but reduces thermal stability relative to perfluoroalkyl groups.
  • Functional Group Reactivity : Boronic ester derivatives (e.g., 3-isopropylbenzeneboronic acid ethylene glycol ester) are reactive in cross-coupling reactions, whereas the pentafluoroethyl group in the target compound may instead serve as an electron-withdrawing moiety, directing electrophilic substitution reactions .

Physicochemical and Application Differences

Property This compound 3-Trifluoromethyl-2-pyridinesulfonamide 3-Phenyldodecane
Polarity High (due to -CF₂CF₃) Moderate (pyridine + -CF₃) Low (non-polar alkyl)
Thermal Stability Very high (C-F bond strength) Moderate Low
Bioactivity Potential agrochemical intermediate High (pesticide/pharmaceutical use) None
Industrial Use Specialty fluorinated chemicals Drug synthesis Surfactants/solvents

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